1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride
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Overview
Description
1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride is a chemical compound belonging to the class of heterocyclic compounds It features a pyrazolo[4,3-c]pyridine core structure with a carboxylic acid group and a methyl group at the 1-position, and it is in the form of a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride typically involves multiple steps, starting with the formation of the pyrazolo[4,3-c]pyridine core[_{{{CITATION{{{_2{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 .... The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride can be used to study biological processes and pathways. It may serve as a tool to investigate enzyme activities or receptor interactions.
Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its derivatives may exhibit biological activity that could be useful in treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Pyrazolo[4,3-c]pyridine derivatives: These compounds share a similar core structure but may have different substituents or functional groups.
Heterocyclic carboxylic acids: Other carboxylic acids with heterocyclic rings can be structurally related but differ in their ring systems and substituents.
Uniqueness: 1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride is unique due to its specific combination of the pyrazolo[4,3-c]pyridine core, the carboxylic acid group, and the methyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-11-6-2-3-9-4-5(6)7(10-11)8(12)13;/h9H,2-4H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPMNDFLRSBZJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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